1,2-Bis(butylsulfonyl)ethane

カタログ番号:

B103252

CAS番号:

16823-95-3

分子量:

270.4 g/mol

InChIキー:

MYGXWCOFMXCNRN-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

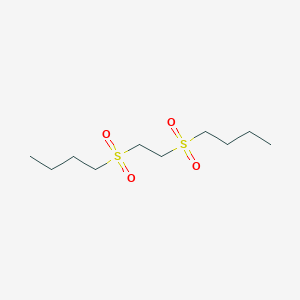

1,2-Bis(butylsulfonyl)ethane is an organosulfur compound with the molecular formula C₁₀H₂₂S₂O₄ and a molecular weight of 270.39 g/mol. Structurally, it consists of an ethane backbone substituted at both terminal positions with butylsulfonyl (–SO₂C₄H₉) groups.

特性

CAS番号 |

16823-95-3 |

|---|---|

分子式 |

C10H22O4S2 |

分子量 |

270.4 g/mol |

IUPAC名 |

1-(2-butylsulfonylethylsulfonyl)butane |

InChI |

InChI=1S/C10H22O4S2/c1-3-5-7-15(11,12)9-10-16(13,14)8-6-4-2/h3-10H2,1-2H3 |

InChIキー |

MYGXWCOFMXCNRN-UHFFFAOYSA-N |

SMILES |

CCCCS(=O)(=O)CCS(=O)(=O)CCCC |

正規SMILES |

CCCCS(=O)(=O)CCS(=O)(=O)CCCC |

同義語 |

1,2-Bis(butylsulfonyl)ethane |

製品の起源 |

United States |

類似化合物との比較

Sulfonyl Derivatives

- 1,2-Bis(phenylsulfonyl)ethane Formula: C₁₄H₁₄O₄S₂ Molecular Weight: 310.39 g/mol Key Differences: Replacing butyl with phenyl groups increases molecular weight and aromaticity, enhancing thermal stability but reducing solubility in non-polar solvents. Used in chemical synthesis as a stabilizing agent or intermediate . Applications: Potential crosslinker in polymer matrices or precursor for hybrid silica membranes (as seen in sulfonamide-based materials) .

Halogenated Derivatives

- 1,2-Bis(2-bromoethoxy)ethane

- Formula : C₆H₁₂Br₂O₂

- Molecular Weight : 275.97 g/mol

- Key Differences : Bromoethoxy groups introduce high reactivity for nucleophilic substitution, enabling use in pharmaceutical and agrochemical synthesis. Unlike sulfonyl groups, bromine enhances electrophilicity .

- Applications : Building block for drug candidates and functionalized polymers .

Sulfide vs. Sulfonyl

- 1,1-Bis(ethylsulfanyl)ethane Formula: C₆H₁₄S₂ Molecular Weight: 150.30 g/mol Key Differences: Sulfides (–S–) are less oxidized than sulfones (–SO₂–), making them more nucleophilic but less stable. The ethyl groups confer lower lipophilicity compared to butyl chains . Applications: Limited data, but sulfides are often intermediates in organic synthesis.

Physicochemical Properties

| Compound | Functional Group | Molecular Weight (g/mol) | Solubility | Stability |

|---|---|---|---|---|

| 1,2-Bis(butylsulfonyl)ethane | Sulfonyl | 270.39 | Moderate in organics | High (oxidized S) |

| 1,2-Bis(phenylsulfonyl)ethane | Sulfonyl | 310.39 | Low in polar solvents | Very high |

| 1,2-Bis(2-bromoethoxy)ethane | Bromoethoxy | 275.97 | High in DMSO | Moderate (sensitive to hydrolysis) |

| 1,1-Bis(ethylsulfanyl)ethane | Sulfide | 150.30 | High in ethers | Low (air-sensitive) |

Materials Science

- 1,2-Bis(butylsulfonyl)ethane: Potential use in hybrid silica membranes or polymer composites due to sulfonyl groups' ability to form covalent networks .

- 1,2-Bis(4-nitrophenoxy)ethane: Enhances thermal stability in polyimide films, critical for aerospace and electronics .

Catalysis and Coordination Chemistry

- 1,2-Bis(diphenylphosphino)ethane (dppe): A versatile bidentate ligand in transition-metal catalysis (e.g., Suzuki couplings). Phosphine groups offer strong electron-donating properties, unlike sulfonyl groups .

Pharmaceuticals

Flame Retardants

- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE): Brominated flame retardant with bioaccumulation risks. Highlights the environmental trade-offs of halogenated derivatives .

Research Findings and Trends

- Synthetic Strategies : Oxidative coupling methods for sulfonyl derivatives (e.g., converting sulfides to sulfones) are critical for scalability .

- Environmental Impact : Brominated and chlorinated ethane derivatives (e.g., BTBPE) face regulatory scrutiny due to persistence and toxicity, urging alternatives like sulfonyl-based compounds .

- Thermal Stability : Sulfonyl groups outperform sulfides and ethers in high-temperature applications, as seen in polyimide and silica hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。